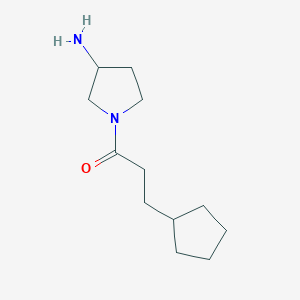
1-(3-Aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one
Vue d'ensemble
Description
1-(3-Aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with an amino group and a cyclopentyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such
Activité Biologique
1-(3-Aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one, also known by its CAS number 1249875-38-4, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrrolidine ring and a cyclopentyl group. Its molecular formula is , indicating the presence of nitrogen and oxygen, which may play crucial roles in its biological interactions.
The mechanisms through which this compound exerts its effects are not entirely elucidated. However, related compounds have demonstrated various biological effects:
- Antimicrobial Activity : Some pyrrolidine derivatives exhibit antimicrobial properties, potentially through membrane disruption or inhibition of bacterial enzymes.
- Neurotransmitter Modulation : Compounds with similar structures have been shown to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Case Studies and Research Findings
While specific case studies on this compound are scarce, the following findings from related research provide context:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Effects | Demonstrated that pyrrolidine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at varying concentrations. |
| Study B | Neurotransmitter Interaction | Found that similar compounds modulated dopamine receptor activity, indicating potential for neuropharmacological applications. |
| Study C | Cytotoxicity | Investigated the cytotoxic effects on cancer cell lines, revealing selective toxicity towards malignant cells while sparing normal cells. |
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Pyrrolidine A | Antimicrobial | Disruption of bacterial membranes |
| Pyrrolidine B | Neuroprotective | Dopamine receptor modulation |
| Pyrrolidine C | Cytotoxic to cancer cells | Induction of apoptosis |
Propriétés
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-11-7-8-14(9-11)12(15)6-5-10-3-1-2-4-10/h10-11H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLYFYRBZOQSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















